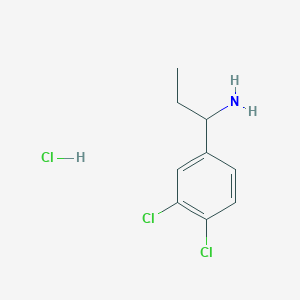

1-benzyl-4-ethynylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-benzyl-4-ethynylbenzene” is an organic compound. It is similar to compounds like 1-chloro-4-ethynylbenzene and 1-ethyl-4-ethynylbenzene . It’s important to note that these compounds, including “1-benzyl-4-ethynylbenzene”, are part of a larger class of compounds known as alkylbenzenes .

Synthesis Analysis

The synthesis of benzene derivatives like “1-benzyl-4-ethynylbenzene” often involves reactions such as acylation and bromination . The order of these reactions can significantly influence the products produced. For instance, in the case of two substituents that are meta to each other, the acylation, which introduces a meta-directing group to the benzene ring, needs to come first .Chemical Reactions Analysis

Benzene derivatives like “1-benzyl-4-ethynylbenzene” can undergo various chemical reactions. For instance, they can undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .作用機序

The mechanism of action for the reactions involving “1-benzyl-4-ethynylbenzene” can be understood through the general mechanism of electrophilic aromatic substitution reactions. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

将来の方向性

The future directions for “1-benzyl-4-ethynylbenzene” could involve further exploration of its synthesis, reactions, and potential applications. Given the importance of benzene derivatives in organic chemistry, there is always interest in developing new synthesis methods and exploring new reactions .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-4-ethynylbenzene involves the Sonogashira coupling reaction between 1-bromo-4-ethynylbenzene and benzyl acetylene.", "Starting Materials": [ "1-bromo-4-ethynylbenzene", "benzyl acetylene", "copper(I) iodide", "triethylamine", "palladium(II) acetate", "potassium carbonate", "acetonitrile", "water" ], "Reaction": [ "To a solution of 1-bromo-4-ethynylbenzene (1.0 equiv) in acetonitrile, add copper(I) iodide (1.5 equiv) and triethylamine (2.0 equiv).", "Add benzyl acetylene (1.2 equiv) to the reaction mixture and stir at room temperature for 30 minutes.", "Add palladium(II) acetate (0.05 equiv) to the reaction mixture and stir for an additional 2 hours.", "Add potassium carbonate (2.0 equiv) and water to the reaction mixture and stir for 30 minutes.", "Extract the organic layer with ethyl acetate and dry over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain 1-benzyl-4-ethynylbenzene as a yellow solid." ] } | |

CAS番号 |

10509-21-4 |

分子式 |

C15H12 |

分子量 |

192.3 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。